REACTION_CXSMILES
|
Cl.[C:2]1([CH2:8][N:9]2[CH2:14][CH2:13][NH:12][CH2:11][C:10]2=[O:15])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:16]([O:20][C:21](ON=C(C1C=CC=CC=1)C(N)=O)=[O:22])([CH3:19])([CH3:18])[CH3:17]>C1C=CC=CC=1>[C:16]([O:20][C:21]([N:12]1[CH2:13][CH2:14][N:9]([CH2:8][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:10](=[O:15])[CH2:11]1)=[O:22])([CH3:19])([CH3:18])[CH3:17] |f:0.1|
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Name
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|
Quantity
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19 g
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Type
|
reactant
|
Smiles
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Cl.C1(=CC=CC=C1)CN1C(CNCC1)=O
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Name
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2-(t-butoxycarbonyloxyimino)-2-phenylacetamide
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Quantity
|
30 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)OC(=O)ON=C(C(=O)N)C1=CC=CC=C1
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
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under reflux for 1 hour
|
Duration
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1 h
|
Type
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CUSTOM
|
Details
|
The benzene is removed under reduced pressure
|
Type
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DISSOLUTION
|
Details
|
the residual oil is dissolved in ethyl acetate
|
Type
|
CUSTOM
|
Details
|
SSB (1:1) and chromatographed on silica gel
|
Type
|
WASH
|
Details
|
The column is eluted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the product is crystallized from ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(N(CC1)CC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |